molecular formula C20H24N2O5S B300442 2-{[(4-methoxyphenyl)sulfonyl]anilino}-N-(tetrahydro-2-furanylmethyl)acetamide

2-{[(4-methoxyphenyl)sulfonyl]anilino}-N-(tetrahydro-2-furanylmethyl)acetamide

Cat. No. B300442
M. Wt: 404.5 g/mol
InChI Key: PWSKTNRQIGBRHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(4-methoxyphenyl)sulfonyl]anilino}-N-(tetrahydro-2-furanylmethyl)acetamide is a chemical compound that has been studied extensively for its potential use in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields. In

Mechanism of Action

The mechanism of action of 2-{[(4-methoxyphenyl)sulfonyl]anilino}-N-(tetrahydro-2-furanylmethyl)acetamide is not fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes that are involved in cell growth and division. This inhibition can lead to the death of cancer cells and may also have other therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects. These effects include the inhibition of cell growth and division, the induction of apoptosis (programmed cell death), and the modulation of immune system function. These effects make this compound a valuable tool for researchers in a variety of fields.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{[(4-methoxyphenyl)sulfonyl]anilino}-N-(tetrahydro-2-furanylmethyl)acetamide in lab experiments is its ability to inhibit cell growth and division. This makes it a valuable tool for studying the mechanisms of cancer cell growth and may also have potential as a cancer treatment. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 2-{[(4-methoxyphenyl)sulfonyl]anilino}-N-(tetrahydro-2-furanylmethyl)acetamide. One area of interest is the development of this compound as a cancer treatment. Further studies are needed to fully understand its mechanism of action and to determine its potential efficacy as a cancer treatment. Additionally, this compound may have potential applications in other areas of scientific research, such as immunology and neurobiology, and further studies are needed to explore these possibilities.

Synthesis Methods

The synthesis of 2-{[(4-methoxyphenyl)sulfonyl]anilino}-N-(tetrahydro-2-furanylmethyl)acetamide involves several steps. The first step is the reaction of 4-methoxybenzenesulfonyl chloride with aniline to form 4-methoxyphenylsulfonamide. This compound is then reacted with tetrahydro-2-furanmethanol to form the final product, this compound.

Scientific Research Applications

2-{[(4-methoxyphenyl)sulfonyl]anilino}-N-(tetrahydro-2-furanylmethyl)acetamide has been found to have a range of potential applications in scientific research. One area where this compound has been studied extensively is in the field of cancer research. Studies have shown that this compound can inhibit the growth of cancer cells and may have potential as a cancer treatment.

properties

Molecular Formula

C20H24N2O5S

Molecular Weight

404.5 g/mol

IUPAC Name

2-(N-(4-methoxyphenyl)sulfonylanilino)-N-(oxolan-2-ylmethyl)acetamide

InChI

InChI=1S/C20H24N2O5S/c1-26-17-9-11-19(12-10-17)28(24,25)22(16-6-3-2-4-7-16)15-20(23)21-14-18-8-5-13-27-18/h2-4,6-7,9-12,18H,5,8,13-15H2,1H3,(H,21,23)

InChI Key

PWSKTNRQIGBRHY-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2CCCO2)C3=CC=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2CCCO2)C3=CC=CC=C3

Origin of Product

United States

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